
4-Chloro-6-iodopyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively, on the pyridine ring, along with a carboxylic acid group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 4-chloro-2-pyridinecarboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination at the 6 position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-iodopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and coupled aromatic compounds.
Applications De Recherche Scientifique
4-Chloro-6-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-iodopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group allows it to participate in various biochemical reactions. It can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with metal ions, influencing catalytic processes.
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-pyridinecarboxylic acid
- 6-Iodo-2-pyridinecarboxylic acid
- 4-Iodo-2-pyridinecarboxylic acid
Uniqueness: 4-Chloro-6-iodopyridine-2-carboxylic acid is unique due to the simultaneous presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C6H3ClINO2 |
|---|---|
Poids moléculaire |
283.45 g/mol |
Nom IUPAC |
4-chloro-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
Clé InChI |
FHRVPFRUYRDYSX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=O)O)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


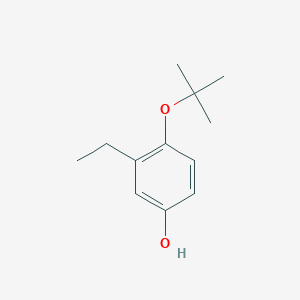
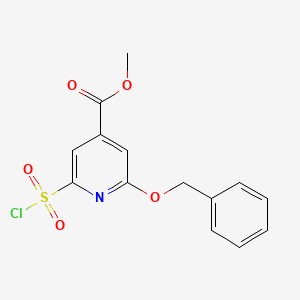

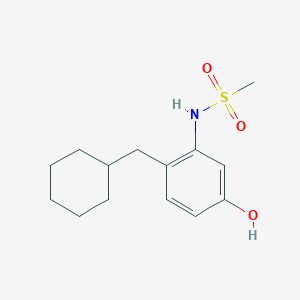

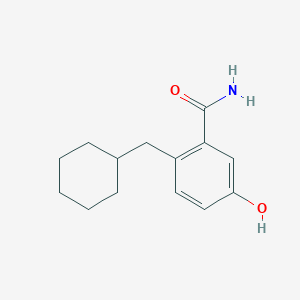
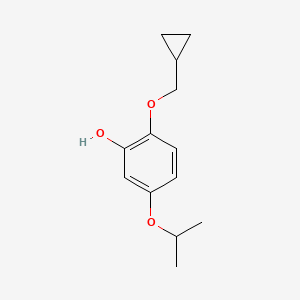
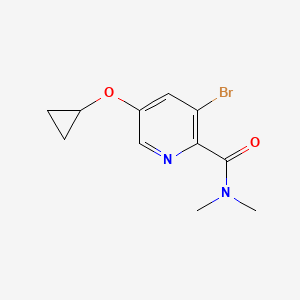
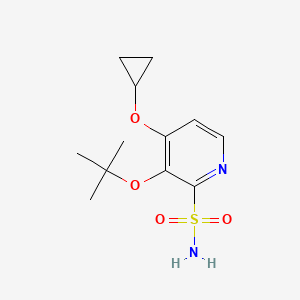
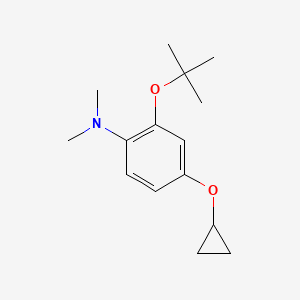
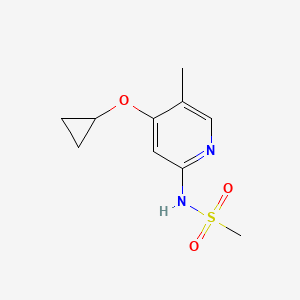

![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)

